5-(3-Methoxyphenyl)-2,3-diphenylfuran
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Overview
Description
5-(3-Methoxyphenyl)-2,3-diphenylfuran is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a 3-methoxyphenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-2,3-diphenylfuran can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-2,3-diphenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-(3-Methoxyphenyl)-2,3-diphenylfuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-2,3-diphenylfuran involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Curcumin: A compound with similar structural features and known for its antioxidant properties.
Apocynin: Another compound with a methoxyphenyl group, studied for its anti-inflammatory properties.
Uniqueness
5-(3-Methoxyphenyl)-2,3-diphenylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88406-99-9 |
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Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2,3-diphenylfuran |
InChI |
InChI=1S/C23H18O2/c1-24-20-14-8-13-19(15-20)22-16-21(17-9-4-2-5-10-17)23(25-22)18-11-6-3-7-12-18/h2-16H,1H3 |
InChI Key |
MMPWYLRTQXQNAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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